molecular formula C16H24FNO B1184095 N,N-dibutyl-2-(3-fluorophenyl)acetamide

N,N-dibutyl-2-(3-fluorophenyl)acetamide

Cat. No.: B1184095
M. Wt: 265.372
InChI Key: LPMMDMCLUHLPIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dibutyl-2-(3-fluorophenyl)acetamide is a synthetic acetamide derivative characterized by two butyl groups attached to the nitrogen atom of the acetamide moiety and a 3-fluorophenyl group at the α-carbon position. The dibutyl substituents on the nitrogen atom contribute to lipophilicity, which may affect pharmacokinetic properties such as membrane permeability .

Properties

Molecular Formula

C16H24FNO

Molecular Weight

265.372

IUPAC Name

N,N-dibutyl-2-(3-fluorophenyl)acetamide

InChI

InChI=1S/C16H24FNO/c1-3-5-10-18(11-6-4-2)16(19)13-14-8-7-9-15(17)12-14/h7-9,12H,3-6,10-11,13H2,1-2H3

InChI Key

LPMMDMCLUHLPIS-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C(=O)CC1=CC(=CC=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

  • N-(3,4-Difluorophenyl)-2,2-diphenylacetamide: This compound features a difluorinated phenyl ring (3,4-difluoro) and two phenyl groups on the α-carbon. Crystallographic studies reveal that the dihedral angles between the acetamide group and aromatic rings (e.g., 88.26° and 78.30°) contribute to structural rigidity, affecting crystal packing and melting points (403–405 K) .
  • N-(3,3-Dimethylbutan-2-yl)-2-(2-fluorophenyl)acetamide: The fluorine atom here is at the ortho position of the phenyl ring, which may sterically hinder interactions compared to the meta-substituted target compound.

Nitrogen Substituent Variations

  • N,N-Dibutyl-2-(5-phenyl-4-tosylfuran-2-yl)acetamide :
    This compound replaces the 3-fluorophenyl group with a 5-phenyl-4-tosylfuran moiety. The tosyl (p-toluenesulfonyl) group enhances electrophilicity, making it a reactive intermediate in multicomponent reactions. Palladium iodide-catalyzed carbonylative synthesis methods are often employed for such derivatives .
  • N-(5-Sulfanyl-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide :
    The nitrogen here is part of a thiadiazole ring, introducing sulfur atoms that enhance cytotoxicity. This compound demonstrated activity against cancer cell lines (e.g., MCF-7), suggesting that sulfur-containing heterocycles can improve bioactivity compared to alkyl-substituted acetamides .

Functional Group Modifications

  • N-(3-Fluorophenyl)-N-(trifluoromethoxy)acetamide :
    The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing substituent, which may increase metabolic resistance but reduce bioavailability due to high lipophilicity. This contrasts with the dibutyl groups in the target compound, which balance lipophilicity and solubility .
  • Such structural motifs are absent in N,N-dibutyl-2-(3-fluorophenyl)acetamide, indicating divergent pharmacological applications .

Solubility and Lipophilicity

  • The dibutyl groups in this compound increase logP values compared to compounds with smaller alkyl chains (e.g., methyl or ethyl). This property is critical for blood-brain barrier penetration but may limit aqueous solubility .
  • Thiadiazole derivatives (e.g., compound 63 in ) exhibit moderate solubility in polar aprotic solvents due to sulfur’s polarizability, whereas tosylfurans (e.g., ) are more soluble in organic solvents.

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